molecular formula C11H17N3O B13950075 4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine CAS No. 223794-36-3

4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine

Cat. No.: B13950075
CAS No.: 223794-36-3
M. Wt: 207.27 g/mol
InChI Key: MCAJKSUXVCBTTP-UHFFFAOYSA-N
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Description

4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine typically involves the reaction of 5-methoxy-3-pyridinecarboxaldehyde with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of halogenated piperazine derivatives.

Scientific Research Applications

4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate the activity of these targets, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperazine ring with a methoxy-substituted pyridine moiety makes it a valuable compound for various research applications.

Properties

CAS No.

223794-36-3

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(5-methoxypyridin-3-yl)-4-methylpiperazine

InChI

InChI=1S/C11H17N3O/c1-13-3-5-14(6-4-13)10-7-11(15-2)9-12-8-10/h7-9H,3-6H2,1-2H3

InChI Key

MCAJKSUXVCBTTP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=CN=C2)OC

Origin of Product

United States

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